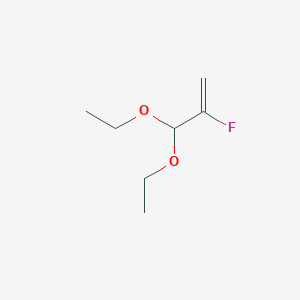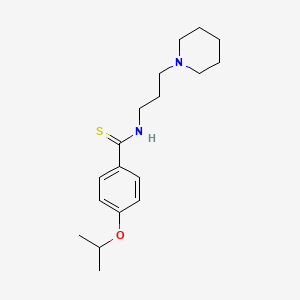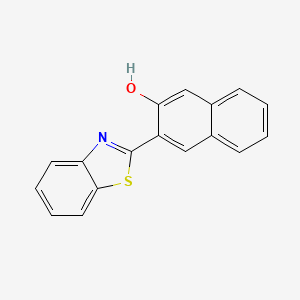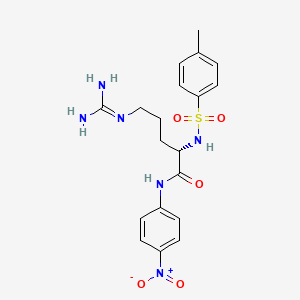
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride is a chemical compound with a complex structure. It is used in various scientific research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride typically involves the reaction of piperazine with ethyl chloroformate to form the ethyl ester derivative. This is followed by the introduction of the cyclohexylamino group through a nucleophilic substitution reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride is utilized in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-piperazinecarboxylate
- N-Carbethoxypiperazine
- 1-Ethoxycarbonylpiperazine
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This differentiates it from other piperazine derivatives and makes it valuable for specific research and industrial applications.
Propiedades
Número CAS |
24269-54-3 |
|---|---|
Fórmula molecular |
C15H30ClN3O2 |
Peso molecular |
319.87 g/mol |
Nombre IUPAC |
ethyl 4-[2-(cyclohexylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H29N3O2.ClH/c1-2-20-15(19)18-12-10-17(11-13-18)9-8-16-14-6-4-3-5-7-14;/h14,16H,2-13H2,1H3;1H |
Clave InChI |
GRHXTKRXABFTAZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CCNC2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


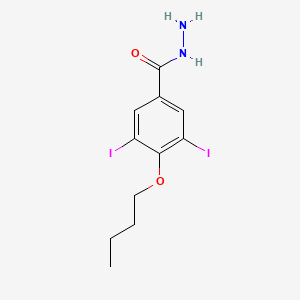
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)



![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
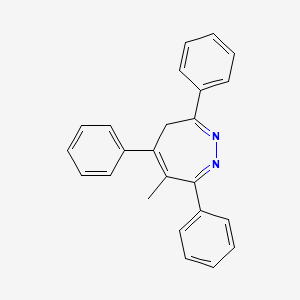
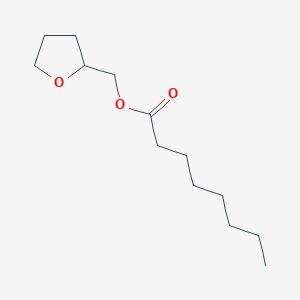
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
